![molecular formula C27H23N3O3 B1684179 4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate CAS No. 947669-91-2](/img/structure/B1684179.png)
4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate
Übersicht
Beschreibung
Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate (CMBPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family and is used as a ligand in the synthesis of various compounds. CMBPC was first synthesized in 2008 and has since been used in a variety of research applications, including in vivo and in vitro studies.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Management
WWL70 has been shown to alleviate neuropathic pain in mice induced by chronic constriction injury (CCI). It does so by cannabinoid receptor-independent mechanisms, reducing microglia activation, macrophage infiltration, and the production of nociceptive mediators in the spinal cord and sciatic nerve .
Anti-inflammatory Effects in Neurological Disorders
The compound exhibits anti-inflammatory properties, particularly in the context of neuroinflammation. It has been found to suppress the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is significant for conditions such as traumatic brain injury and multiple sclerosis .
Endocannabinoid System Modulation
WWL70 acts as an inhibitor of the enzyme ABHD6, which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). This modulation of the endocannabinoid system can have therapeutic benefits without the side effects typically associated with cannabinoid receptor activation .
Potential Therapeutic Agent for Microglia-Related Pathologies
Research indicates that WWL70 can attenuate PGE2 production in microglia by mechanisms independent of ABHD6 inhibition. This suggests a role for WWL70 as a therapeutic agent in diseases where microglia play a key role, such as Alzheimer’s disease and other neurodegenerative conditions .
Impact on Adipocyte Function and Metabolism
WWL70 increases the expression of the adipose browning-related gene Ucp1 in differentiated mouse adipocytes. It also enhances the oxygen consumption rate, which is indicative of increased metabolic activity and energy expenditure in adipose tissue .
Modulation of Eicosanoid Pathways
The compound’s ability to reduce the expression of COX-2 and prostaglandin E synthase-2 (PGES2) points to its potential in modulating eicosanoid pathways. This could have implications for the treatment of inflammatory conditions where eicosanoids play a significant role .
Wirkmechanismus
Target of Action
WWL70 is a selective inhibitor of the enzyme alpha/beta hydrolase domain 6 (ABHD6) . ABHD6 is one of the major enzymes responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in microglia cells . The inhibition of ABHD6 by WWL70 has been shown to have anti-inflammatory and neuroprotective effects .
Mode of Action
WWL70 interacts with ABHD6, inhibiting its ability to hydrolyze 2-AG . This results in an increase in the intracellular levels of 2-AG . Interestingly, the anti-inflammatory effects of WWL70 were found to be independent of cannabinoid receptors .
Biochemical Pathways
The primary biochemical pathway affected by WWL70 is the endocannabinoid system . By inhibiting ABHD6, WWL70 increases the levels of 2-AG, a key endocannabinoid . WWL70 also suppresses the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglia .
Pharmacokinetics
It is known that wwl70 can exert its effects in various tissues, including the spinal cord dorsal horn, dorsal root ganglion (drg), and sciatic nerve .
Result of Action
Treatment with WWL70 has been shown to significantly alleviate chronic constriction injury-induced neuropathic pain in mice . This is achieved through the reduction of microglia activation, macrophage infiltration, and the production of nociceptive mediators in the spinal cord dorsal horn, DRG, and sciatic nerve . Additionally, WWL70 reduces the production of PGE2 and the expression of COX-2 and PGES2 in the injured sciatic nerve .
Action Environment
The environment in which WWL70 acts can influence its efficacy and stability. For instance, in the context of neuroinflammation, the presence of inflammatory stimuli such as LPS can enhance the effects of WWL70 . .
Eigenschaften
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNORFUQILKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590859 | |
Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate | |
CAS RN |
947669-91-2 | |
Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, WWL70 prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:
- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].
- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].
- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].
- Analgesic effects: WWL70 has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].
ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol
ANone: The provided research papers primarily focus on the biological activity and mechanisms of WWL70. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.
A: WWL70 itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].
ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to WWL70.
A: While the provided research doesn't provide a detailed SAR analysis for WWL70, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of WWL70 could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.
ANone: Information regarding the stability of WWL70 under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.
ANone: The provided research papers primarily focus on the scientific aspects of WWL70 and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.
A: While the research mentions the use of WWL70 in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.
ANone: WWL70 has shown promising results in both in vitro and in vivo studies.
- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].
- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.